1-(2-Chlorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea 1-(2-Chlorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea
Brand Name: Vulcanchem
CAS No.: 2309604-71-3
VCID: VC6770165
InChI: InChI=1S/C15H17ClN2OS/c1-15(2,11-7-8-20-9-11)10-17-14(19)18-13-6-4-3-5-12(13)16/h3-9H,10H2,1-2H3,(H2,17,18,19)
SMILES: CC(C)(CNC(=O)NC1=CC=CC=C1Cl)C2=CSC=C2
Molecular Formula: C15H17ClN2OS
Molecular Weight: 308.82

1-(2-Chlorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea

CAS No.: 2309604-71-3

Cat. No.: VC6770165

Molecular Formula: C15H17ClN2OS

Molecular Weight: 308.82

* For research use only. Not for human or veterinary use.

1-(2-Chlorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea - 2309604-71-3

Specification

CAS No. 2309604-71-3
Molecular Formula C15H17ClN2OS
Molecular Weight 308.82
IUPAC Name 1-(2-chlorophenyl)-3-(2-methyl-2-thiophen-3-ylpropyl)urea
Standard InChI InChI=1S/C15H17ClN2OS/c1-15(2,11-7-8-20-9-11)10-17-14(19)18-13-6-4-3-5-12(13)16/h3-9H,10H2,1-2H3,(H2,17,18,19)
Standard InChI Key PKQIGVFNHBEGQR-UHFFFAOYSA-N
SMILES CC(C)(CNC(=O)NC1=CC=CC=C1Cl)C2=CSC=C2

Introduction

Chemical Characteristics

Molecular Structure:

  • The compound consists of a urea backbone with two distinct substituents:

    • A 2-chlorophenyl group attached to one nitrogen atom.

    • A 2-methyl-2-(thiophen-3-yl)propyl group attached to the other nitrogen atom.

Key Features:

  • Functional Groups: Includes a urea moiety (–NH–CO–NH–), a chlorinated aromatic ring (chlorophenyl), and a thiophene-containing alkyl side chain.

  • Potential Properties: The presence of the thiophene ring and chlorophenyl group suggests possible bioactivity due to their electron-donating and withdrawing effects, respectively.

Synthesis

The synthesis of compounds like 1-(2-Chlorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea typically involves:

  • Starting Materials:

    • 2-Chloroaniline (for the chlorophenyl group).

    • An isocyanate derivative or carbamoyl chloride for the urea moiety.

    • A thiophene derivative functionalized with an alkyl group for the side chain.

  • Reaction Pathway:

    • A common method involves reacting an amine (e.g., 2-chloroaniline) with an isocyanate or carbamoyl chloride under controlled conditions.

    • The thiophene-containing alkyl chain can be introduced via alkylation or reductive amination.

  • Purification:

    • Recrystallization or chromatographic techniques are used to isolate the pure compound.

Potential Applications

Pharmaceutical Relevance:

  • Compounds in this class are often explored for their biological activity, including:

    • Anti-inflammatory properties: Similar urea derivatives have shown activity as enzyme inhibitors (e.g., lipoxygenase or urease inhibitors) .

    • Anticancer potential: Diaryl ureas and related compounds are studied for antiproliferative effects against cancer cell lines .

Other Uses:

  • Urea derivatives with thiophene groups may exhibit electronic properties useful in materials science, such as organic semiconductors.

Example Data for Similar Urea Compounds

PropertyValue/Description
Molecular WeightTypically ranges from ~250–350 g/mol depending on substituents.
Spectroscopic AnalysisCharacterized by 1H NMR, 13C NMR, and Mass Spectrometry for structural confirmation .
Melting PointVaries widely; purification via recrystallization ensures consistent results.

Biological Activity

Studies on structurally similar compounds have revealed:

  • Urease Inhibition: Thiourea derivatives with halogenated phenyl groups demonstrated potent urease inhibition, suggesting potential applications in treating urease-related diseases like kidney stones .

  • Anticancer Activity: Urea derivatives substituted with aromatic groups have shown significant activity against various cancer cell lines, making them candidates for further drug development .

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